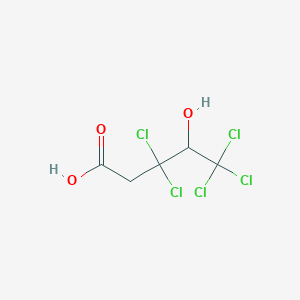
3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid is a chlorinated derivative of pentanoic acid This compound is characterized by the presence of five chlorine atoms and a hydroxyl group attached to the pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5,5-pentachloro-4-hydroxypentanoic acid typically involves the chlorination of 4-hydroxypentanoic acid. The process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The chlorination step is carefully monitored to achieve high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of chlorine, are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,3,5,5,5-pentachloropentanoic acid or 3,3,5,5,5-pentachloropentanone.
Reduction: Formation of 3,3,5,5,5-pentachloropentane or 3,3,5,5,5-pentachloropentanol.
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated functional groups.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,5,5,5-pentachloro-4-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms and a hydroxyl group allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Hydroxypentanoic acid: A non-chlorinated analog with similar structural features but different chemical properties.
5-Hydroxypentanoic acid: Another analog with the hydroxyl group at a different position, leading to distinct reactivity and applications.
Uniqueness: 3,3,5,5,5-Pentachloro-4-hydroxypentanoic acid is unique due to the high degree of chlorination, which imparts specific chemical properties such as increased reactivity and potential biological activity. The presence of five chlorine atoms distinguishes it from other hydroxypentanoic acids, making it a valuable compound for specialized applications.
Properties
CAS No. |
101205-10-1 |
|---|---|
Molecular Formula |
C5H5Cl5O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3,3,5,5,5-pentachloro-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H5Cl5O3/c6-4(7,1-2(11)12)3(13)5(8,9)10/h3,13H,1H2,(H,11,12) |
InChI Key |
MHACDVSHSKLPIC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(C(C(Cl)(Cl)Cl)O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















